Cas no 2228176-64-3 (methyl 2-1-(2-aminoethyl)cyclobutylbenzoate)

Methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate is a cyclobutane-containing benzoate ester derivative with a functionalized aminoethyl side chain. This compound is of interest in synthetic and medicinal chemistry due to its structural features, which combine a rigid cyclobutyl ring with a flexible aminoethyl moiety, offering potential for diverse reactivity and applications. The ester group provides a handle for further derivatization, while the primary amine enables conjugation or salt formation. Its balanced lipophilicity and polarity make it a versatile intermediate for drug discovery, particularly in the design of bioactive molecules targeting cyclobutyl-based scaffolds. The compound's stability and synthetic accessibility further enhance its utility in research settings.
methyl 2-1-(2-aminoethyl)cyclobutylbenzoate structure
2228176-64-3 structure
Product name:methyl 2-1-(2-aminoethyl)cyclobutylbenzoate
CAS No:2228176-64-3
MF:C14H19NO2
Molecular Weight:233.30616402626
CID:5798040
PubChem ID:165825611

methyl 2-1-(2-aminoethyl)cyclobutylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 2-1-(2-aminoethyl)cyclobutylbenzoate
    • 2228176-64-3
    • methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
    • EN300-1791862
    • インチ: 1S/C14H19NO2/c1-17-13(16)11-5-2-3-6-12(11)14(9-10-15)7-4-8-14/h2-3,5-6H,4,7-10,15H2,1H3
    • InChIKey: DLTKSTGTBTXMDW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C=CC=CC=1C1(CCN)CCC1)=O

計算された属性

  • 精确分子量: 233.141578849g/mol
  • 同位素质量: 233.141578849g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 273
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų
  • XLogP3: 2.7

methyl 2-1-(2-aminoethyl)cyclobutylbenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1791862-0.1g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
0.1g
$1183.0 2023-09-19
Enamine
EN300-1791862-1.0g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
1g
$1343.0 2023-06-02
Enamine
EN300-1791862-2.5g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
2.5g
$2631.0 2023-09-19
Enamine
EN300-1791862-5.0g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
5g
$3894.0 2023-06-02
Enamine
EN300-1791862-10g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
10g
$5774.0 2023-09-19
Enamine
EN300-1791862-1g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
1g
$1343.0 2023-09-19
Enamine
EN300-1791862-0.25g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
0.25g
$1235.0 2023-09-19
Enamine
EN300-1791862-0.5g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
0.5g
$1289.0 2023-09-19
Enamine
EN300-1791862-10.0g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
10g
$5774.0 2023-06-02
Enamine
EN300-1791862-0.05g
methyl 2-[1-(2-aminoethyl)cyclobutyl]benzoate
2228176-64-3
0.05g
$1129.0 2023-09-19

methyl 2-1-(2-aminoethyl)cyclobutylbenzoate 関連文献

methyl 2-1-(2-aminoethyl)cyclobutylbenzoateに関する追加情報

Recent Advances in the Study of Methyl 2-1-(2-aminoethyl)cyclobutylbenzoate (CAS: 2228176-64-3)

Methyl 2-1-(2-aminoethyl)cyclobutylbenzoate (CAS: 2228176-64-3) is a specialized chemical compound that has garnered increasing attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclobutylbenzoate structure and aminoethyl functional group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a scaffold for drug development, particularly in targeting neurological and inflammatory disorders.

The synthesis of methyl 2-1-(2-aminoethyl)cyclobutylbenzoate has been optimized in recent years, with researchers developing more efficient and scalable routes. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly improves yield and purity, addressing previous challenges in its production. This advancement is critical for enabling further pharmacological evaluations and potential large-scale applications.

Pharmacologically, methyl 2-1-(2-aminoethyl)cyclobutylbenzoate has demonstrated intriguing activity as a modulator of specific neurotransmitter systems. Preliminary in vitro and in vivo studies suggest its affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in neurological conditions such as depression and anxiety. Researchers hypothesize that its cyclobutyl ring may contribute to enhanced binding specificity, reducing off-target effects commonly observed with similar compounds.

In addition to its neurological applications, recent investigations have explored its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of methyl 2-1-(2-aminoethyl)cyclobutylbenzoate exhibit inhibitory effects on key inflammatory cytokines, positioning it as a potential candidate for treating chronic inflammatory diseases. These findings are particularly significant given the growing need for novel anti-inflammatory agents with improved safety profiles.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and optimizing its pharmacokinetic properties. Ongoing research aims to address these gaps, with several preclinical trials currently underway. The scientific community anticipates that further studies will clarify its therapeutic potential and guide its development into clinically viable treatments.

In summary, methyl 2-1-(2-aminoethyl)cyclobutylbenzoate (CAS: 2228176-64-3) represents a compelling area of research in chemical biology and drug discovery. Its unique structural features and diverse pharmacological activities make it a valuable candidate for further investigation. As synthesis methods improve and mechanistic studies advance, this compound may soon transition from bench to bedside, offering new therapeutic options for challenging medical conditions.

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